Cas no 328023-11-6 (3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole)

3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole structure
328023-11-6 structure
Product Name:3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole
Numero CAS:328023-11-6
MF:C13H12N4S
MW:256.3262
MDL:MFCD02369534
CID:2601311
PubChem ID:5731061
Update Time:2024-10-31

3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole Proprietà chimiche e fisiche

Nomi e identificatori

    • Rbin-1
    • Ribozinoindole-1
    • 3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
    • 3-((2-methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
    • 3-[(2-methyl-2-propenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
    • 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
    • Ribozinoindole
    • Cambridge id 6586001
    • Oprea1_055307
    • Oprea1_424450
    • IFLab1_004445
    • HMS1424K01
    • s8376
    • STK943815
    • IDI1_
    • AKOS001040674
    • CS-6068
    • BS-16522
    • CHEBI:142676
    • EN300-1709005
    • AF-399/40886150
    • 3-[(2-methylprop-2-en-1-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole
    • CHEMBL5189862
    • DTXSID101174134
    • HY-100816
    • 328023-11-6
    • AC-33041
    • SR-01000446792
    • C74669
    • SR-01000446792-1
    • EX-A2521
    • 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
    • DA-77361
    • AB00111085-01
    • IDI1_010200
    • Z54360651
    • SCHEMBL19933072
    • GLXC-10139
    • 3-(2-Methylallylthio)-5H-[1,2,4]triazino[5,6-b]indole
    • CCG-107541
    • 3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole
    • MDL: MFCD02369534
    • Inchi: 1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17)
    • Chiave InChI: LPCWHNSRTRBKBO-UHFFFAOYSA-N
    • Sorrisi: S(C([H])([H])C(=C([H])[H])C([H])([H])[H])C1N=NC2=C(N=1)N([H])C1=C([H])C([H])=C([H])C([H])=C12

Proprietà calcolate

  • Massa esatta: 256.07826757g/mol
  • Massa monoisotopica: 256.07826757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 322
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 79.8

Proprietà sperimentali

  • Densità: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,056 g/l) (25°C),

3-(2-Methyl-2-propen-1-yl)thio-5H-1,2,4-triazino5,6-bindole Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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